4-Pentenophenone

Description

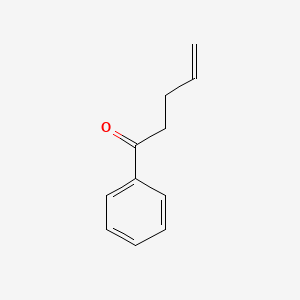

4-Pentenophenone (CAS: 3240-29-7), also known as 1-phenyl-4-penten-1-one, is an organic ketone with the molecular formula C₁₁H₁₂O (Figure 1). Its structure comprises a phenyl group attached to a pentenone backbone, featuring a conjugated α,β-unsaturated ketone system. This compound is notable for its applications in deuterium exchange reactions, where its α-hydrogens are replaced with deuterium under basic conditions using ethanol-O-d₂ . Its solubility in ethanol facilitates homogeneous reaction conditions, though inert cosolvents like dioxane may be required for less soluble derivatives .

Properties

IUPAC Name |

1-phenylpent-4-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGSYTRHCDNSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075396 | |

| Record name | 4-Penten-1-one, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-29-7 | |

| Record name | 1-Phenyl-4-penten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Penten-1-one, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Penten-1-one, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Penten-1-one, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Penten-1-one, 1-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTENOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNP6B85WWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis, suggesting that it may interact with various organic molecules to form new compounds.

Mode of Action

The mode of action of 1-phenylpent-4-en-1-one is primarily through its involvement in chemical reactions. For instance, under the action of an excess of trifluoromethanesulfonic acid, 1-aryl-5-phenylpent-4-en-2-yn-1-ones cyclize intramolecularly to 6-aryl-2-phenyl-2,3-dihydropyran-4-ones. This suggests that 1-phenylpent-4-en-1-one can participate in cyclization reactions, leading to the formation of new cyclic compounds.

Result of Action

The molecular and cellular effects of 1-phenylpent-4-en-1-one’s action largely depend on the specific reactions it’s involved in. For example, in the cyclization reaction mentioned earlier, it helps form new cyclic compounds. The exact effects would therefore depend on the nature of these new compounds and their interactions with cellular components.

Action Environment

The action, efficacy, and stability of 1-phenylpent-4-en-1-one can be influenced by various environmental factors. For instance, the cyclization reaction it participates in occurs at room temperature. Other factors, such as the presence of other reactants and the pH of the environment, could also potentially influence its action.

Biological Activity

4-Pentenophenone, also known as 1-phenyl-4-penten-1-one, is an organic compound with the molecular formula and a distinct structure characterized by a phenyl group attached to a pentenone moiety. This compound has garnered attention in various fields of research, particularly for its biological activities and potential applications in medicinal chemistry.

Basic Characteristics

- Molecular Weight : 164.22 g/mol

- Density : 0.934 g/mL

- Boiling Point : 180 °C

- Flash Point : 70 °C

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, a study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to be as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A case study published in the Journal of Medicinal Chemistry reported that the compound reduced inflammation markers in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to evaluate these effects.

Cytotoxicity and Cancer Research

Research has also explored the cytotoxic effects of this compound on cancer cell lines. A notable study assessed its impact on human breast cancer cells (MCF-7). The findings revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 30 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 20 | 65 |

| 30 | 45 |

This cytotoxicity suggests potential applications in cancer therapeutics, warranting further investigation into its mechanisms of action.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and microbial growth.

- Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through mitochondrial pathways, leading to cell death.

- Modulation of Immune Response : By affecting cytokine production, it may help modulate immune responses during infections.

Conclusion and Future Directions

This compound demonstrates promising biological activities, particularly as an antimicrobial and anti-inflammatory agent, with potential applications in cancer treatment. Future research should focus on:

- Exploring the pharmacokinetics and bioavailability of the compound.

- Conducting in vivo studies to validate its efficacy and safety.

- Investigating structural analogs to enhance biological activity and reduce toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituent Variations

4'-Chloro-4-pentenophenone

- Structure : A chloro substituent at the para position of the phenyl ring.

- Deuteration Efficiency: Achieves 96.5% deuteration at the α-position under conditions similar to 4-pentenophenone.

- Physical Properties : Boiling point 80–85°C (0.06 mm Hg), purified via silica gel chromatography.

- Spectroscopic Data : NMR (δ 2.1 for -CH₂-, 6.9–7.4 ppm for aromatic protons); IR peaks at 1680 cm⁻¹ (C=O stretch) and 915 cm⁻¹ (C-Cl) .

2-Methyl-4-pentenophenone

- Structure : A methyl group at the ortho position of the phenyl ring.

- Reactivity : Requires modified deuteration protocols (e.g., reflux conditions) due to steric hindrance from the methyl group.

- Analytical Data : Distinct NMR splitting patterns (e.g., δ 2.5 for -CH₂- with reduced integration due to deuteration) .

3-Methyl-4-pentenophenone

- Structure: Methyl substitution on the pentenone chain.

- Impact on Solubility : Increased hydrophobicity may necessitate dioxane as a cosolvent during deuteration.

4-Fluoro-N-ethylpentedrone

Functional Group Analogs

4-Phenyl-2-butanone

- Structure: Shorter carbon chain (butanone backbone) with a phenyl group.

- Physical Properties: Lower molecular weight (C₁₀H₁₂O vs.

- Applications : Used as a laboratory chemical but lacks the α,β-unsaturation critical for conjugation-based reactions .

4-(Chloromethyl)benzophenone

- Structure: Benzophenone core with a chloromethyl substituent.

- Reactivity: The chloromethyl group enables nucleophilic substitution, a feature absent in this compound .

Data Tables

Table 1. Physical and Chemical Properties

Table 2. Deuteration Efficiency

| Compound | Reaction Time (hr) | Deuteration (%) |

|---|---|---|

| This compound | 48 | ~99 |

| 4'-Chloro-4-pentenophenone | 48 | 96.5 |

| 2-Methyl-4-pentenophenone | 48 (reflux) | ~90 |

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance deuteration efficiency by polarizing the α-C-H bond, while bulky groups (e.g., -CH₃) reduce reaction rates .

- Analytical Techniques : NMR and IR are critical for confirming deuteration levels and structural integrity. For example, the disappearance of α-H signals in NMR correlates with deuteration success .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.